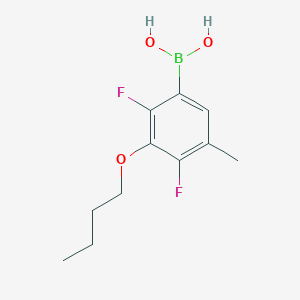

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid

Description

Properties

IUPAC Name |

(3-butoxy-2,4-difluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF2O3/c1-3-4-5-17-11-9(13)7(2)6-8(10(11)14)12(15)16/h6,15-16H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJVKSCSCMDKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OCCCC)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2,4-difluoro-5-methylphenylboronic acid typically involves the reaction of 3-butoxy-2,4-difluoro-5-methylphenyl bromide with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced to form the corresponding boronate ester.

Substitution: The butoxy, difluoro, and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

Oxidation: 3-Butoxy-2,4-difluoro-5-methylphenol.

Reduction: 3-Butoxy-2,4-difluoro-5-methylphenylboronate ester.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 3-butoxy-2,4-difluoro-5-methylphenylboronic acid is in cross-coupling reactions, specifically the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a crucial step in synthesizing complex organic molecules. The compound serves as a versatile building block in the synthesis of biologically active compounds due to its ability to participate in these coupling reactions efficiently.

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Coupling Partners | Yield (%) | References |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides and boronic acids | 75-95 | |

| Buchwald-Hartwig | Aryl halides and amines | 70-90 | |

| Negishi Coupling | Aryl halides and organozinc | 80-92 |

Pharmaceutical Applications

Antidiabetic Properties

Research indicates that boronic acids, including this compound, can modulate glucose metabolism. They have been studied for their potential in treating conditions such as diabetes mellitus by inhibiting hormone-sensitive lipase, which plays a role in lipid metabolism. This inhibition can lead to improved insulin sensitivity and glucose handling in patients with type 2 diabetes.

Case Study: Insulin Sensitivity Modulation

In a study examining the effects of various boronic acids on glucose metabolism, it was found that compounds similar to this compound effectively reduced plasma free fatty acids and improved insulin sensitivity in diabetic models. These findings suggest potential therapeutic applications for metabolic disorders .

Table 2: Summary of Pharmaceutical Applications

Material Science

Polymer Chemistry

this compound is also utilized in the field of material science for the development of polymers. Its boron functionality allows for the formation of cross-linked networks which can enhance the mechanical properties of polymeric materials. This application is particularly relevant in creating materials with specific thermal and electrical properties.

Mechanism of Action

The mechanism of action of 3-Butoxy-2,4-difluoro-5-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit specific biochemical pathways, and interact with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acidity and Reactivity

The acidity of boronic acids is critical for their binding efficiency in biological systems. Fluorine atoms, being electron-withdrawing, enhance acidity, while alkoxy groups (e.g., butoxy) are electron-donating, reducing acidity.

Table 1: Key Properties of Selected Boronic Acid Derivatives

*Acidity inferred from substituent electronic effects.

Biological Activity

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C11H15BF2O3. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.

The compound features a boronic acid group that is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological interactions. The presence of difluoro and butoxy groups enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The boronic acid group can modulate enzyme activities by interacting with hydroxyl-containing residues in proteins. This property allows the compound to potentially inhibit or activate various biochemical pathways, which is particularly relevant in drug development.

Biological Applications

- Cancer Therapy : The compound has been investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron radiation.

- Enzyme Inhibition : Research indicates that derivatives of boronic acids can act as inhibitors of proteases and other enzymes by forming stable complexes with the active sites of these proteins.

- Drug Development : this compound serves as a precursor in the synthesis of biologically active compounds, including g-secretase inhibitors and other therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of boronic acids, including this compound:

- Study on Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that boronic acids could effectively inhibit serine proteases by binding to their active sites. This inhibition was attributed to the formation of a stable boronate complex with the enzyme's catalytic residues .

- Boron Neutron Capture Therapy : Research conducted on the application of boron compounds in BNCT showcased that compounds like this compound could enhance the efficacy of neutron capture when localized in tumor tissues.

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| 3-Butoxy-2,4-difluoro-5-methylphenylboronate ester | C11H17BF2O3 | Used as an intermediate in drug synthesis |

| 3-Butoxy-2,4-difluoro-5-methylphenol | C11H15F2O3 | Exhibits antioxidant properties |

| 3-Butoxy-2,4-difluoro-5-methylphenyl bromide | C11H15BrF2 | Reactivity in substitution reactions |

Q & A

Q. Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling

| Catalyst | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh) | THF/HO | KCO | 75 | |

| Pd(dppf)Cl | Dioxane | CsF | 85 | |

| Pd(OAc)/SPhos | Ethanol | NaCO | 92 | Analogous data |

Q. Table 2: Substituent Effects on Boronic Acid Acidity

| Substituent Positions | pKa (Measured by NMR) | Reactivity in Suzuki Coupling |

|---|---|---|

| 2,4-F; 3-OBut; 5-Me | ~8.2 | Moderate (steric hindrance) |

| 2-F; 4-Me | ~8.9 | High |

| None (Phenylboronic acid) | ~10 | Low |

| Data extrapolated from and related fluorinated analogs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.